molecular formula C11H13B B3386924 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 77508-59-9

2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3386924
CAS No.: 77508-59-9
M. Wt: 225.12 g/mol
InChI Key: MUGPULGJDGEABF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of bromomethyl derivatives of tetrahydronaphthalene. This compound is characterized by the presence of a bromomethyl group attached to the naphthalene ring system, which is partially hydrogenated. It is a significant intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of bromine and a suitable solvent, such as carbon tetrachloride or dichloromethane, in the presence of light or heat to initiate the reaction, is also a common approach .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, sodium thiolate in ethanol, or primary amines in ethanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

Scientific Research Applications

2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active compounds for studying enzyme mechanisms and receptor interactions.

    Medicine: Utilized in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene largely depends on its role as a synthetic intermediate. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. For instance, bromomethyl derivatives can act as alkylating agents, modifying nucleophilic sites on proteins or DNA, thereby influencing cellular processes .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
  • 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
  • 2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene

Comparison: 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy counterparts. Bromine is a better leaving group than chlorine, making the bromomethyl derivative more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s size and electron-withdrawing properties can influence the compound’s overall reactivity and stability .

Properties

IUPAC Name

2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGPULGJDGEABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508115
Record name 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77508-59-9
Record name 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxymethyl-1,2,3,4-tetrahydronaphthalene (2.28 g, 14.0 mmol) in 100 ml of CH2Cl2 was treated with PBr3 (1.28 g, 4.73 mmol) at 0° C. The mixture was stirred at room temperature for 72 hours then poured onto 100 g of ice. The organic layer was isolated, washed with 10% K2CO4 aqueous solution, H2O, sat'd brine, and then dried over Na2SO4. After filtration and removal of solvent, the residue was purified by chromatography (SiO2, EtOAc:hexane, 1:10) to give a colorless oil (1.33 g, 41.6%); 1H NMR (CDCl3, 300 MHz) δ1.55 (m, 1H), 2.11 (m, 1H), 2.11 (m, 2H), 2.58 (dd, J1=16.2 Hz, J2=10.2 Hz, 1H), 2.80-3.10 (m, 3H), 3.45 (d, J=6.3 Hz, 2H), 7.10 (m, 4H).
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Yield
41.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

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